

Technical Guide: Properties and Spectra of CAS Number 165190-76-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DTBT**

Cat. No.: **B1669867**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the compound identified by CAS number 165190-76-1, chemically known as 4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole. This molecule, often abbreviated as **DTBT** or T-BTD, is a significant building block in the field of organic electronics due to its unique photophysical and semiconductor properties. Its structure features a central electron-accepting 2,1,3-benzothiadiazole core flanked by two electron-donating thiophene rings, creating a classic donor-acceptor-donor (D-A-D) architecture. This arrangement facilitates intramolecular charge transfer (ICT), which is fundamental to its applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and fluorescent probes. This guide details its physicochemical properties, spectroscopic data, synthesis protocols, and the fundamental mechanism of action related to its electronic applications.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and physicochemical properties of 4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole are summarized below.

Property	Value	Reference(s)
CAS Number	165190-76-1	[1] [2]
IUPAC Name	4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole	[1]
Synonyms	4,7-dithiophen-2-yl-2,1,3-benzothiadiazole, DTBT, T-BTD, NSC 701994	[1] [3] [4]
Molecular Formula	C ₁₄ H ₈ N ₂ S ₃	[1] [5]
Molecular Weight	300.42 g/mol	[4] [5]
Appearance	Orange to red solid, often described as bright orange needle-like crystals.	[6]
Melting Point	120-122 °C or 128-129 °C (values may vary based on purity and crystalline form).	[5] [6]
Boiling Point	482.1 ± 35.0 °C (Predicted).	[5]
Density	1.437 ± 0.06 g/cm ³ (Predicted).	[5]
Solubility	Soluble in common organic solvents such as Dimethyl sulfoxide (DMSO), Chloroform (CHCl ₃), Tetrahydrofuran (THF), and Hexane. [3] [7]	
Crystal Structure	Rhombic system, Space group: Pcab.	[7]

Spectroscopic Data

The spectroscopic signature of this compound is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectrum	Solvent	Chemical Shift (δ) in ppm	Reference(s)
^1H NMR	CDCl_3	8.12 (d, 2H), 7.87 (s, 2H), 7.46 (d, 2H), 7.21 (m, 2H).	[6]

Infrared (IR) Spectroscopy

Technique	Wavenumber (ν) in cm^{-1}	Reference(s)
FTIR	3094, 3012, 1787, 1661, 1577, 1523, 1480, 1421, 1378, 1275, 1215, 1072, 1042, 920, 875, 845, 816, 689, 641, 600, 507.	[6]

UV-Visible (UV-Vis) Spectroscopy

Solvent	λ_{max} (nm)	Reference(s)
CHCl_3	445	[5]

Synthesis Protocols

4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole is commonly synthesized via palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for two prevalent methods are provided below.

Method 1: Suzuki-Miyaura Coupling

This method involves the reaction of a dibrominated benzothiadiazole with a thiophene boronic acid.

Reaction Scheme: 4,7-dibromo-2,1,3-benzothiadiazole + 2 x thiophene-2-ylboronic acid \rightarrow 4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole

Experimental Protocol:

- Reagent Preparation: To a reaction vessel, add 4,7-dibromobenzo[c][1][5][6]thiadiazole (0.50 mmol, 1 equiv.), thiophene-2-ylboronic acid (1.50 mmol, 3 equiv.), and potassium phosphate hydrate ($K_3PO_4 \cdot H_2O$, 3.0 mmol, 6 equiv.).[1]
- Solvent and Catalyst Addition: Add tetrahydrofuran (THF, 900 μL) to the mixture, followed by a THF stock solution containing the palladium catalyst, such as $Pd(PAd_3)$ (0.25 μmol Pd).[1]
- Reaction: Stir the reaction mixture at room temperature for 1 hour.[1]
- Work-up and Extraction: Upon completion, dilute the mixture with ethyl acetate and extract with water. Combine the organic layers.[1]
- Purification: Evaporate the solvent from the combined organic layers. Purify the crude product by flash chromatography to yield the final compound as an orange solid (typical yield: ~95%).[1]

Method 2: Palladium-Catalyzed Direct Arylation

This method provides a more atom-economical route by directly coupling C-H bonds of thiophene with the C-Br bonds of the benzothiadiazole core.

Reaction Scheme: 4,7-dibromobenzo[c][1][5][6]thiadiazole + excess thiophene \rightarrow 4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole

Experimental Protocol:

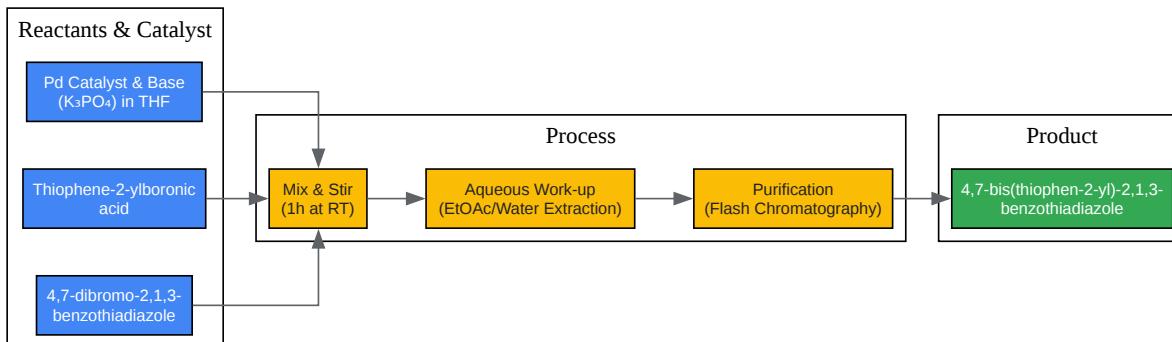
- Reagent Preparation: In a two-neck round-bottom flask, place 4,7-dibromobenzo[c][1][5][6]thiadiazole (0.24 mmol) and dissolve in 20 mL of dimethylformamide (DMF). Add an excess of thiophene (4.76 mmol, 20 equiv.).[6]
- Degassing: Purge the mixture with nitrogen gas for 15 minutes.[6]
- Catalyst and Reagent Addition: Add palladium(II) acetate ($Pd(OAc)_2$, 0.12 mmol), pivalic acid (0.36 mmol), and potassium carbonate (K_2CO_3 , 1.2 mmol).[6]
- Reaction: Stir and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 24 hours.[6]

- **Work-up and Extraction:** After cooling to room temperature, dilute the mixture with chloroform and remove insoluble species by vacuum filtration. Wash the filtrate with distilled water and brine, then dry over anhydrous Na_2SO_4 .^[6]
- **Purification:** Evaporate the solvent. Purify the crude orange product by column chromatography using 2% ethyl acetate/hexane as the eluent. Recrystallization from hexane yields bright orange needle-like crystals.^[6]

Mechanism of Action and Applications

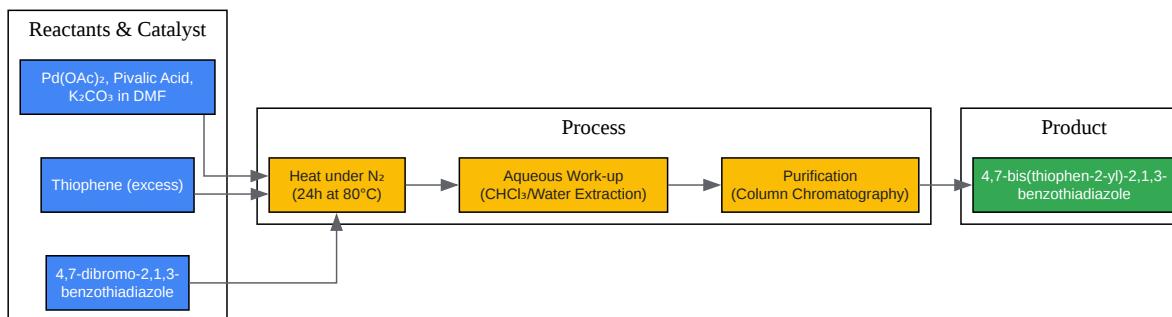
The functionality of 4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole is rooted in its D-A-D molecular architecture.

Caption: Intramolecular Charge Transfer (ICT) mechanism in **DTBT**.


Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating thiophene units, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting benzothiadiazole core. ^[8] This photoinduced intramolecular charge transfer (ICT) is responsible for the compound's strong absorption in the visible spectrum and its fluorescent properties.

This D-A-D structure and resulting ICT give rise to its primary applications:

- **Organic Photovoltaics (OPVs):** It is a critical monomer for synthesizing low bandgap conjugated polymers (e.g., **PCDTBT**) that serve as the active layer in solar cells.^[5]
- **Organic Light-Emitting Diodes (OLEDs):** Its fluorescence makes it suitable for use as an emitter or host material in OLED devices.^[3]
- **Fluorescent Probes:** The sensitivity of its fluorescence to the local environment (solvatochromism) allows it to be used in chemical sensing applications.^[3]


Experimental and Synthesis Workflows

The following diagrams illustrate the logical flow of the synthesis protocols.

[Click to download full resolution via product page](#)

Caption: Workflow for Suzuki-Miyaura Coupling Synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow for Direct Arylation Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,7-Bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 4,7-Di(thiophen-2-yl)benzo(c)(1,2,5)thiadiazole | C14H8N2S3 | CID 396294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Properties and Spectra of CAS Number 165190-76-1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1669867#cas-number-165190-76-1-properties-and-spectra>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com